molecular formula C9H10N2O B157139 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one CAS No. 1824-72-2

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No. B157139
CAS RN: 1824-72-2
M. Wt: 162.19 g/mol
InChI Key: ROXAFEIDZVHGFX-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class, which is known for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, and analgesic effects. These compounds are recognized for their ability to bind to benzodiazepine receptors and have been the subject of extensive pharmacological studies .

Synthesis Analysis

Several methods have been developed for the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. One approach involves the synthesis of 4-N-alkylamino derivatives and corresponding ammonium quaternary salts, which were evaluated for psychotropic activity . Another method includes the enantioselective synthesis of 4-substituted derivatives through chiral Lewis base-catalyzed hydrosilylation, yielding products with high enantioselectivity . Additionally, a one-pot synthesis method using a sequential Ugi 4CC/Staudinger/aza-Wittig reaction has been reported . A five-component condensation reaction has also been utilized to synthesize 2-aryl derivatives with antibacterial activities . Moreover, cycloaddition reactions have been employed to create 2a,4-disubstituted derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For instance, the absolute configuration of one of the enantioselectively synthesized products was determined by X-ray crystallographic analysis . Similarly, the structure of a synthesized compound was confirmed unambiguously by single-crystal X-ray analysis . The crystal and molecular structure of a 5-(3-methylbenzoyl) derivative was studied, revealing intermolecular hydrogen bonding and π-π interactions, which were further analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-benzodiazepin-2-one derivatives has been explored in various reactions. For example, the reactions of 2,3-dihydro-1H-1,5-benzodiazepines with chloroacetyl chlorides have been studied, leading to the synthesis of azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones, with some cases showing ring contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological activities. The synthesized derivatives have been characterized using techniques such as IR spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . The electronic properties were also studied using density functional theory calculations, which included frontier molecular orbital energies and molecular electrostatic potential maps to identify chemical reactive sites .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Fryer, Winter, and Stcrnbach (1967) demonstrated the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones from 4-sulfonyl derivatives of 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-ones, depending on the conditions used (Fryer, R. I., Winter, D., & Stcrnbach, L. H., 1967).
    • Naveen et al. (2019) synthesized and characterized 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a benzodiazepine derivative with potential applications in cancer research (Naveen, S., Kumara, K., et al., 2019).
  • Medicinal Chemistry and Pharmacology :

    • Dengiz et al. (2010) reported a new synthetic methodology for constructing the 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one skeleton, highlighting its significance in medicinal chemistry (Dengiz, Ç., Özcan, S., et al., 2010).
    • Spencer, Rathnam, and Chowdhry (2010) discussed the use of 1,4-benzodiazepin-2-ones in medicinal chemistry, including as G-protein-coupled receptor antagonists and anticancer agents (Spencer, J., Rathnam, R. P., & Chowdhry, B., 2010).
  • Anti-HIV Activity :

    • Breslin et al. (1999) explored the anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one derivatives, showing significant inhibition of HIV-1 replication (Breslin, H., Kukla, M., et al., 1999).
  • Molecular Dynamics and Spectroscopy :

    • Malik, Hassan, Rosenbaum, and Duddeck (1989) investigated the molecular dynamics of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, providing insights into their conformational properties (Malik, F., Hassan, M., et al., 1989).
  • Corrosion Inhibition Studies :

    • Sebhaoui et al. (2019) investigated the corrosion inhibition efficiency of benzodiazepine derivatives on carbon steel, showing their potential application in materials science (Sebhaoui, J., El Bakri, Y., et al., 2019).

Safety And Hazards

Safety precautions for handling TBO include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for the study and application of TBO can be found in the referenced papers .

properties

IUPAC Name

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFEIDZVHGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171291
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one

CAS RN

1824-72-2
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-oxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester (300 mg, 1.14 mmol) in dry DCM (10 mL) was added trifluoroacetic acid (3.42 mL, 3 mL/mmol. The reaction mixture was stirred at r.t. for 2 h. After completion of the reaction as confirmed by TLC, excess of trifluoroacetic acid and DCM were removed under vacuo to afford trifluoroacetic acid salt of 1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one (295 mg, 93%) as a gummy solid. The crude compound was used as such without further purification for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
HJ Breslin, MJ Kukla, T Kromis, H Cullis… - Bioorganic & Medicinal …, 1999 - Elsevier
4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO), 1, have been shown to significantly inhibit HIV-1 replication, as reported in detail in our prior …
Number of citations: 52 www.sciencedirect.com
K ISHIZUMI, K MORI, S INABA… - Chemical and …, 1975 - jstage.jst.go.jp
:[z%‘3%‘§’216§‘i£f7’2a§é5, UDC 547. 892. 04 Page 1 No. 9 2169 v .P .B H. . ' :[z%‘3%‘§’216§‘i£f7’2a§é5, UDC 547. 892. 04 Benzodiazepines. X.” Oxidation of Tetrahydro-1,4-benzo- …
Number of citations: 5 www.jstage.jst.go.jp
S Vezina-Dawod, M Perreault, LD Guay… - Bioorganic & Medicinal …, 2021 - Elsevier
A novel tumor suppressing agent was discovered against PC-3 prostate cancer cells from the screening of a 1,4-benzodiazepin-3-one library. In this study, 96 highly diversified 2,4,5-…
Number of citations: 1 www.sciencedirect.com
BL De Corte - Journal of medicinal chemistry, 2005 - ACS Publications
Dr. Paul Janssen was very passionate about the discovery and development of new drugs in many disease areas. Under his leadership, numerous breakthrough drugs in analgesia, …
Number of citations: 124 pubs.acs.org
RY Ning, GF Field, LH Sternbach - Journal of Heterocyclic …, 1970 - Wiley Online Library
The cyclic nitrones 7‐chloro‐1,3‐dihydro‐5‐phenyl‐2H‐1,4‐benzodiazepin‐2‐one 4‐oxide (5a) and 1,3‐dihydro‐7‐methylthio‐5‐phenyl‐2H‐1,4‐benzodiazepin‐2‐one 4‐oxide (5b) …
Number of citations: 25 onlinelibrary.wiley.com
M Kajtár, J Kajtár, J Rohricht, JG Ángyán - Croatica Chemica Acta, 1989 - hrcak.srce.hr
Chiroptical Properties and Conformation of 4,5-Saturated Derivatives of 5-Aryl-l,4-benzodiazepin-2-ones Page 1 CROATICA CHEMICA ACTA CCACAA 62 (2A) 245-265 (1989) CCA-…
Number of citations: 13 hrcak.srce.hr
VA Sozinov, SB Seredenin… - Bulletin of Experimental …, 1987 - inis.iaea.org
[en] The aim of this investigation was to study excretion of a carbon 14-hydrogenated analog of phenazam (5-0-chlorophenyl-7-bromo-1, 3, 4, 5-tetrahydro-2H-1, 4-benzodiazepin-2-one…
Number of citations: 4 inis.iaea.org
VA Sozinov, SB Seredenin, NY Golovenko - Bull. Exp. Biol. Med.(Engl …, 1987 - osti.gov
The aim of this investigation was to study excretion of a carbon 14-hydrogenated analog of phenazam (5-0-chlorophenyl-7-bromo-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one), …
Number of citations: 0 www.osti.gov
MT Herrero, I Tellitu, E Domı́nguez, I Moreno… - Tetrahedron letters, 2002 - Elsevier
A novel access to 1,4-benzodiazepin-2-ones starting from glycine and alanine derivatives is described. The key cyclization step was performed by the action of phenyliodine(III)bis(…
Number of citations: 31 www.sciencedirect.com
N Jain, D Kishore - Advances in Chemistry, 2014 - downloads.hindawi.com
A novel domino approach has been described for an easy access of the privileged nucleus of 5-carbomethoxy substituted 1, 4-benzodiazepin-2-ones 4 (a–i) from an in situ methanolic …
Number of citations: 1 downloads.hindawi.com

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